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molecular formula C19H21NO4 B037622 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid CAS No. 113079-40-6

4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid

Cat. No. B037622
M. Wt: 327.4 g/mol
InChI Key: ODLDHXPJRGNTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05173294

Procedure details

ELISAs were performed in polyvinyl 96-well microtiter plates (Dynatech, Alexandria, Va.); 200-μl volumes were used for each step. Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H. influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9. Plates were incubated at 37° C. for 1 hour followed by overnight incubation at 4° C. Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step. Unbound sites on the plastic were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C. Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody were incubated in the wells overnight at 4° C. Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C. followed by protein A-peroxidase for 2 hr at 37° C. Two hundred microliters of substrate was then added to each well. Substrate was prepared by dissolving 10 mg of o-phenyl-enediamine in 1 ml of methanol and adding this solution to 99 ml of citrate-phosphate buffer, pH 5.0, plus 0.1 ml of 3 % H2O2. After the substrate was incubated for 45 min in the dark at room temperature, the reaction was stopped with 50 233 μl of 4N H2SO4. The OD490 was measured. Each set of ELISAs was performed with a control in which NS-1 tissue culture supernatant or ascites fluid was used in place of the monoclonal antibody being tested. On the basis of the results of ELISA screening, selected clones were propagated by subsequent transfer to larger tissue culture wells. Large quantities of antibody were produced in tissue culture and by ip injection of 105 hybridoma cells into pristane-primed BALB/c mice. The resulting ascitic fluid was harvested in three to four weeks and tested for specificity.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
citrate phosphate
Quantity
99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
233 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(N)[CH:6]=[CH:5]C=CC=1N.[C:9]([O-])(=O)[CH2:10][C:11]([CH2:16][C:17]([O-])=O)([C:13]([O-])=O)O.P([O-])([O-])([O-])=O.OO.OS(O)(=O)=O.[CH3:34][CH:35]([C:37]1C=[CH:41][C:40]([C:43](NCCOC2C=CC(C(O)=O)=CC=2)=O)=[CH:39][CH:38]=1)[CH3:36].[CH3:58]O>>[CH3:58][CH:6]([CH2:5][CH2:9][CH2:10][CH:11]([CH2:16][CH2:17][CH2:43][CH:40]([CH2:39][CH2:38][CH2:37][CH:35]([CH3:36])[CH3:34])[CH3:41])[CH3:13])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Two
Name
citrate phosphate
Quantity
99 mL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].P(=O)([O-])([O-])[O-]
Name
Quantity
0.1 mL
Type
reactant
Smiles
OO
Step Three
Name
50
Quantity
233 μL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H
CUSTOM
Type
CUSTOM
Details
influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9
WAIT
Type
WAIT
Details
followed by overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 4° C
WASH
Type
WASH
Details
Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step
WAIT
Type
WAIT
Details
were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C
Duration
2 h
ADDITION
Type
ADDITION
Details
Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody
CUSTOM
Type
CUSTOM
Details
were incubated in the wells overnight at 4° C
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C.
Duration
2 h
WAIT
Type
WAIT
Details
followed by protein A-peroxidase for 2 hr at 37° C
Duration
2 h
ADDITION
Type
ADDITION
Details
Two hundred microliters of substrate was then added to each well
CUSTOM
Type
CUSTOM
Details
Substrate was prepared
WAIT
Type
WAIT
Details
After the substrate was incubated for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
dark at room temperature
CUSTOM
Type
CUSTOM
Details
On the basis of the results of ELISA screening

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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